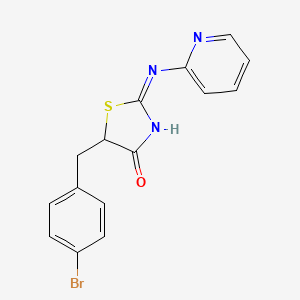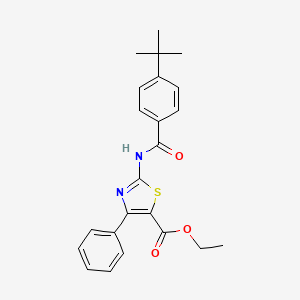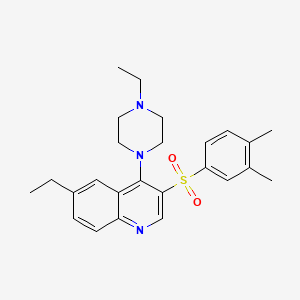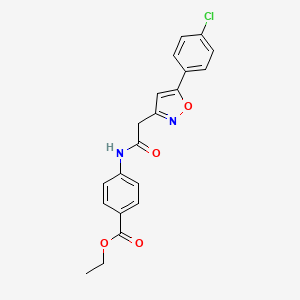
3-fluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzenesulfonamide is a chemical compound that has been used in scientific research for its potential therapeutic applications. This compound is also known as FMMEB or TAK-659.
Aplicaciones Científicas De Investigación
Fluorophores in Molecular Imaging
Fluorophores, including those with fluorine substitutions, are crucial in molecular imaging, especially for in vivo cancer diagnosis. Optical imaging with fluorophores, which can be performed using relatively inexpensive and portable equipment, allows for real-time detection of cancerous cells. However, the toxicity of these compounds must be carefully evaluated before they can be safely administered to patients. The research on widely used fluorophores highlights the importance of balancing fluorescent characteristics with the safety of the conjugates for patient use (Alford et al., 2009).
Synthesis of Fluorinated Compounds
The practical synthesis of fluorinated compounds, such as 2-Fluoro-4-bromobiphenyl, underlines the challenges and opportunities in creating fluorine-containing molecules for various applications. These compounds are key intermediates for manufacturing materials like flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. Innovations in synthesis methods, particularly those minimizing the use of toxic and expensive materials, are crucial for expanding the use and production of fluorinated compounds on a large scale (Qiu et al., 2009).
Propiedades
IUPAC Name |
3-fluoro-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O4S/c1-25-17-7-5-15(6-8-17)19(22-9-11-26-12-10-22)14-21-27(23,24)18-4-2-3-16(20)13-18/h2-8,13,19,21H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTCIPJBOQEOCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC(=C2)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2682708.png)

![N-(benzo[d]thiazol-6-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2682710.png)

![N-cycloheptyl-5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2682718.png)
![N-([2,2'-bifuran]-5-ylmethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2682719.png)

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide](/img/structure/B2682722.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2682723.png)
![1-(3,5-dimethylphenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2682724.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide](/img/structure/B2682725.png)
![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxypropan-1-one](/img/structure/B2682727.png)
